molecular formula C15H14N2O4 B5510843 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide CAS No. 316150-90-0

4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5510843
CAS No.: 316150-90-0
M. Wt: 286.28 g/mol
InChI Key: WWUVNHPDEFIUQI-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide is a substituted benzamide compound of interest in advanced chemical research and development. It serves as a valuable synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry and pharmaceutical studies . Benzamide derivatives are frequently explored for their diverse biological activities and are crucial in developing novel pharmacologically active compounds . The molecular structure incorporates methoxy, nitro, and methyl substituents on the benzanilide core, which can influence the compound's electronic properties, crystal packing, and intermolecular interactions, such as hydrogen bonding, as observed in related crystalline structures . Researchers utilize this family of compounds to study structure-activity relationships (SAR) and to synthesize libraries of derivatives for high-throughput screening . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-3-6-12(17(19)20)9-14(10)16-15(18)11-4-7-13(21-2)8-5-11/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUVNHPDEFIUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251070
Record name 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316150-90-0
Record name 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316150-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID601251070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 4 Methoxy N 2 Methyl 5 Nitrophenyl Benzamide

Classical Amide Coupling Strategies

Traditional methods for amide bond formation are well-established and widely utilized in organic chemistry. These techniques are often characterized by their reliability and the use of reactive intermediates.

Benzoylation refers to the process of acylating an amine with a benzoyl group. In the context of synthesizing 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, this involves the introduction of the 4-methoxybenzoyl group onto the nitrogen atom of 2-methyl-5-nitroaniline (B49896). This transformation is a cornerstone of the synthesis, with various reagents and conditions developed to facilitate it effectively.

A prevalent and robust method for forming the amide bond is the reaction between an amine and an acyl chloride. For the target molecule, this involves the coupling of 2-methyl-5-nitroaniline with 4-methoxybenzoyl chloride. The high reactivity of the acyl chloride makes this an efficient pathway.

The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or acetone, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive. A similar procedure has been successfully used for the synthesis of related benzamide (B126) structures. nih.govnih.gov For instance, the synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide was achieved by reacting 5-methoxy-2-methylaniline (B181077) with benzoyl chloride in the presence of triethylamine. chemicalbook.com

Table 1: Proposed Reagents for Acid Chloride Coupling

Role Compound Name Structure
Amine 2-methyl-5-nitroaniline
Acylating Agent 4-methoxybenzoyl chloride
Base Triethylamine

This table presents a typical set of reagents for the synthesis of this compound via the acid chloride route.

The Schotten-Baumann reaction is a specific application of the amine acylation method, first described by chemists Carl Schotten and Eugen Baumann. wikipedia.org These conditions typically involve a two-phase solvent system, consisting of water and an immiscible organic solvent. wikipedia.orglscollege.ac.in An aqueous base, such as sodium hydroxide (B78521), is used to neutralize the acid byproduct.

In the synthesis of this compound, the 2-methyl-5-nitroaniline and 4-methoxybenzoyl chloride would be dissolved in an organic solvent like dichloromethane. An aqueous solution of sodium hydroxide is then added. The reaction occurs at the interface of the two layers, with the base in the aqueous phase neutralizing the generated HCl. organic-chemistry.org This method is particularly useful for acylating amines and is widely applied in organic synthesis. wikipedia.org

Modern Amide Bond Formation Approaches

Contemporary synthetic chemistry has seen the development of new reagents and methodologies aimed at forming amide bonds under milder conditions, with greater efficiency, and in a more environmentally conscious manner.

Modern approaches often circumvent the need for highly reactive intermediates like acid chlorides by using coupling agents. These reagents activate the carboxylic acid directly, allowing it to react with the amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are among the most common coupling agents. nih.gov

For the synthesis of the target compound, 4-methoxybenzoic acid would be treated with DCC in the presence of 2-methyl-5-nitroaniline. The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, producing dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org To enhance the reaction rate and yield, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. DMAP acts as an acyl transfer reagent, further activating the carboxylic acid. organic-chemistry.org This method is valued for its mild reaction conditions.

Table 2: Reagents for DCC/DMAP-Mediated Synthesis

Role Compound Name Structure
Carboxylic Acid 4-methoxybenzoic acid
Amine 2-methyl-5-nitroaniline
Coupling Agent Dicyclohexylcarbodiimide (DCC)

This table outlines the necessary components for a carbodiimide-mediated coupling to synthesize this compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzamide synthesis, this translates to developing more eco-friendly pathways. tandfonline.comnih.gov

Key strategies include performing reactions under solvent-free conditions, which minimizes waste and potential environmental contamination. tandfonline.com Another approach is the use of alternative, less hazardous acylating agents. For example, enol esters like vinyl benzoate (B1203000) have been used for the direct benzoylation of amines at room temperature without the need for solvents or catalysts. tandfonline.comtandfonline.com These methods avoid the formation of corrosive byproducts like HCl and represent a cleaner, more sustainable route to amide bond formation. youtube.com While a specific green synthesis for this compound has not been detailed, these general principles point toward future directions in its production.

Precursor Synthesis and Functional Group Transformations

The construction of the target molecule relies on the availability of two key precursors: a substituted aniline (B41778) component and a benzoyl chloride derivative. The aniline precursor, 2-methyl-5-nitroaniline, provides the core structure onto which the 4-methoxybenzoyl group is introduced.

Nitro Intermediate Formation Pathways

The primary precursor, 2-methyl-5-nitroaniline, is commonly synthesized through the direct nitration of o-toluidine (B26562) (2-methylaniline). chemicalbook.comchemicalbook.com This electrophilic aromatic substitution reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction is typically performed at reduced temperatures, such as -10 °C to 10 °C, to control the exothermic nature of the reaction and to minimize the formation of side products. chemicalbook.com The methyl group of o-toluidine is an ortho-, para-director; however, under the strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director. This directing effect leads to the desired 2-methyl-5-nitroaniline isomer.

A typical laboratory procedure involves the slow, dropwise addition of a pre-cooled mixture of nitric and sulfuric acid to a solution of o-toluidine in concentrated sulfuric acid with vigorous stirring while maintaining a low temperature. chemicalbook.com Upon completion, the reaction mixture is neutralized with a base, causing the precipitation of the crude product, which can then be collected by filtration and purified. chemicalbook.com

Starting MaterialReagentsTemperatureDurationProduct
o-ToluidineConc. H₂SO₄, Conc. HNO₃-10 °C2 h2-Methyl-5-nitroaniline

Catalytic Hydrogenation for Amino Group Introduction

While direct nitration of o-toluidine is a common route, an alternative strategy for introducing the required amino functionality involves the selective reduction of a dinitro precursor. The catalytic hydrogenation of 2,4-dinitrotoluene (B133949) serves as a relevant pathway for producing aminonitrotoluene isomers. researchgate.netresearchgate.net This process is complex, as the hydrogenation can proceed through various intermediates and potentially lead to the full reduction to 2,4-diaminotoluene. researchgate.netresearchgate.net

The key to synthesizing a nitroaniline precursor via this method is achieving chemoselectivity, where one nitro group is reduced in the presence of the other. This can be influenced by the choice of catalyst, solvent, and reaction conditions. Catalysts such as platinum on alumina (B75360) (Pt/Al₂O₃) or palladium on carbon (Pd/C) are frequently employed for the hydrogenation of nitroarenes. researchgate.netsemanticscholar.org The reaction typically involves bubbling hydrogen gas through a solution of the dinitro compound in a suitable solvent, like ethanol (B145695) or methanol, in the presence of the catalyst. researchgate.netsemanticscholar.org

Studies on the hydrogenation of 2,4-dinitrotoluene have shown that intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene are formed. researchgate.net By carefully controlling reaction parameters like temperature, pressure, and reaction time, the process can be optimized to maximize the yield of the desired mono-amino intermediate, which can then be isolated. semanticscholar.org This method highlights a versatile approach for introducing an amino group into a nitro-substituted aromatic ring.

PrecursorCatalystKey OutcomeRelevant Intermediates
2,4-DinitrotoluenePd/C, Pt/Al₂O₃Selective reduction of one nitro group2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene

Reaction Optimization and Process Scalability

The final step in the synthesis of this compound is the acylation of 2-methyl-5-nitroaniline with 4-methoxybenzoyl chloride. This transformation is a form of the Schotten-Baumann reaction, which involves the formation of an amide from an amine and an acid chloride. wikipedia.org Optimization of this reaction is crucial for maximizing yield and purity, while process scalability considerations influence the choice of methodology for larger-scale production.

Solvent Effects and Reaction Conditions

The Schotten-Baumann reaction is often performed under biphasic conditions, typically using an organic solvent and an aqueous base. wikipedia.org The choice of solvent and base significantly impacts the reaction's efficiency. The organic solvent (e.g., dichloromethane, diethyl ether) dissolves the amine precursor and the acid chloride, while the aqueous base (e.g., sodium hydroxide) neutralizes the hydrochloric acid generated as a byproduct, driving the reaction to completion. wikipedia.orgorganic-chemistry.org

The reaction rate can be influenced by the solvent's polarity and its ability to facilitate contact between the reactants in the two phases. Insufficient mixing or poor solvent choice can lead to lower yields or the undesired hydrolysis of the acid chloride. rsc.org The temperature is another critical parameter; while many acylations proceed readily at room temperature, gentle heating may be required in some cases, though excessive heat can increase the rate of side reactions. A systematic approach to optimization involves screening various solvents and bases to identify the conditions that provide the highest yield and purity of the final amide product.

Solvent SystemBaseTemperaturePotential Impact on Reaction
Dichloromethane / Wateraq. NaOHRoom TemperatureStandard biphasic conditions, good for many substrates.
Tetrahydrofuran (THF)Pyridine0 °C to RTHomogeneous conditions, pyridine acts as base and catalyst.
Toluene / Wateraq. K₂CO₃25-50 °CAlternative biphasic system, may require heating.
AcetonitrileTriethylamineRoom TemperatureAnhydrous, homogeneous conditions.

Continuous Flow Synthesis Techniques and Their Advantages

For process scalability and improved safety, continuous flow synthesis offers significant advantages over traditional batch processing for amide bond formation. rsc.orgnih.gov In a flow chemistry setup, streams of the reactants are continuously pumped, mixed, and passed through a reactor coil, which can be precisely heated or cooled. rsc.org

The primary benefits of this technique include:

Enhanced Safety: Small reactor volumes mean that only a minimal amount of hazardous material is present at any given time. This is particularly advantageous when dealing with reactive intermediates or highly exothermic reactions. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling excellent temperature control and preventing the formation of hot spots. nih.gov

Improved Reproducibility and Scalability: Once optimized, reaction conditions can be maintained with high precision, leading to consistent product quality. Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). rsc.org

A conceptual flow synthesis of this compound would involve pumping a solution of 2-methyl-5-nitroaniline and a base (like triethylamine) in an organic solvent through one channel, and a solution of 4-methoxybenzoyl chloride through another. The streams would converge at a T-mixer and flow into a heated reactor coil to afford the product in a continuous stream. rsc.org

Crystal Growth Techniques for this compound

The preparation of high-quality single crystals is essential for definitive structural characterization by X-ray diffraction and for applications in fields like nonlinear optics. For this compound, the slow solvent evaporation technique has been successfully employed.

This method involves preparing a saturated or near-saturated solution of the purified compound in a suitable solvent at a specific temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a vessel that allows for slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute gradually increases, eventually exceeding the saturation point and leading to the formation of well-ordered crystals.

For this compound, single crystals have been grown from a dimethyl sulfoxide (B87167) (DMSO) solution at room temperature. The process involves dissolving the compound in DMSO, filtering the solution, and covering the container with a perforated lid to control the rate of evaporation. Over time, this process yields crystals suitable for analysis. The choice of solvent is critical, as it influences the crystal habit and quality. Other N-aryl benzamides have been successfully crystallized using solvent combinations like ethyl acetate (B1210297) and methanol, indicating that solvent screening can be a valuable step in obtaining optimal crystals. ej-eng.org

TechniqueSolventConditionsOutcome
Slow EvaporationDimethyl Sulfoxide (DMSO)Room TemperatureHigh-quality single crystals
Slow EvaporationEthyl Acetate / MethanolRoom TemperatureCommon method for related N-aryl benzamides ej-eng.org

Slow Evaporation Solution Growth Methodologies

The slow evaporation solution growth technique is a widely employed method for obtaining high-quality single crystals of organic compounds, including benzamide derivatives. researchgate.netresearchgate.net This method is predicated on the principle of slowly increasing the concentration of a solute in a solution until it reaches supersaturation, at which point crystal nucleation and growth occur. The slow rate of evaporation is crucial for the formation of well-ordered, large single crystals with minimal defects.

For this compound, the process would involve dissolving the purified compound in a suitable solvent or a mixture of solvents at a concentration just below its saturation point. The resulting solution is then filtered to remove any particulate matter and placed in a vessel with a loose-fitting cover that allows for slow, controlled evaporation of the solvent at a constant temperature, typically room temperature. Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals. For instance, orange block-like crystals of a related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, were successfully grown from an ethyl acetate solution by slow evaporation over a week. nih.gov

The quality and size of the resulting crystals are influenced by several factors, including the purity of the compound, the choice of solvent, the rate of evaporation, and the ambient temperature.

Solvent Selection for Optimal Crystallization

The choice of solvent is a critical parameter in the crystallization process as it significantly influences the solubility of the compound, the crystal morphology, and the potential for polymorphism. An ideal solvent for the slow evaporation method should have moderate volatility and should dissolve the compound to an appropriate extent. If the solubility is too high, it may be difficult to achieve supersaturation and induce crystallization. Conversely, if the solubility is too low, the yield of crystals will be poor.

For benzamide derivatives, a range of solvents has been successfully employed for crystallization. These include ethanol, acetone, ethyl acetate, and mixtures such as water-ethanol. nih.govnih.govacs.org The selection of an optimal solvent for this compound would involve experimental screening of various solvents to determine the solubility and the quality of the crystals produced.

The following table summarizes solvents commonly used for the crystallization of related benzamide and nitroaniline compounds, which can serve as a starting point for optimizing the crystallization of this compound.

Solvent SystemCompound TypeObservations
Ethyl AcetateBromo-substituted benzamideFormation of orange, block-like single crystals after one week. nih.gov
EthanolBenzamide derivativesYielded needle-like crystals. nih.gov
Water-EthanolBenzamide derivativesUsed for growing single crystals. acs.org
AcetoneBromo-substituted benzamideUsed as the reaction solvent from which the initial solid precipitated. nih.gov
Dimethyl Sulfoxide (DMSO)Nitroaniline derivativeProduced good quality single crystals of 2-methyl-5-nitroaniline. researchgate.net

The interplay between the solute and solvent molecules, including hydrogen bonding and van der Waals interactions, can affect the crystal packing and, consequently, the final crystal structure. Therefore, empirical testing of a variety of solvents with different polarities and hydrogen bonding capabilities is essential for identifying the optimal conditions for the crystallization of this compound.

Advanced Structural Elucidation and Solid State Analysis of 4 Methoxy N 2 Methyl 5 Nitrophenyl Benzamide

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystals of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, suitable for X-ray diffraction analysis, were grown using a slow evaporation technique with dimethyl sulfoxide (B87167) (DMSO) as the solvent at ambient temperature. tandfonline.com The structural analysis was performed using a Bruker APEX-II CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). tandfonline.com

The crystallographic analysis of this compound revealed that the compound crystallizes in the triclinic system. tandfonline.com The space group was determined to be P-1, which is a centrosymmetric space group. tandfonline.com This indicates that the crystal lattice has an inversion center, and for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z).

The unit cell is the fundamental repeating unit of a crystal lattice. The dimensions and angles of the unit cell for this compound were precisely determined from the SCXRD data. These parameters define the size and shape of the repeating parallelepiped that constructs the entire crystal.

ParameterValue
a (Å)7.245(5)
b (Å)8.913(6)
c (Å)11.453(8)
α (°)101.34(3)
β (°)96.21(3)
γ (°)109.87(3)
Volume (ų)658.9(8)

Data sourced from physicochemical and DFT studies of the compound. tandfonline.com

Dihedral and torsion angles provide a quantitative measure of the conformation of the molecule. A critical aspect of the molecular structure of this compound is the twist around the amide bond and the rotations of the phenyl rings relative to the amide plane. The dihedral angle between the two phenyl rings is a significant parameter, indicating a twisted conformation. The methoxy (B1213986) and nitro groups also exhibit specific torsion angles with respect to the phenyl rings to which they are attached, minimizing steric strain and optimizing packing efficiency in the crystal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically recorded in the solid state using the KBr pellet technique over a wavenumber range of 4000-400 cm⁻¹.

The most prominent vibrational bands are associated with the amide, nitro, and methoxy groups, as well as the aromatic rings. The N-H stretching vibration of the secondary amide group is observed as a distinct band in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide, a strong and sharp absorption, typically appears around 1650-1680 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are found at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the methoxy (-OCH₃) group is confirmed by C-H stretching vibrations around 2850-2950 cm⁻¹ and a characteristic C-O stretching band. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region.

Table 1: Key FTIR Vibrational Assignments for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3350N-H stretchingAmide
~1660C=O stretchingAmide (Amide I)
~1530Asymmetric NO₂ stretchingNitro
~1350Symmetric NO₂ stretchingNitro
~2940C-H stretchingMethoxy
~1250Asymmetric C-O-C stretchingAryl-O-CH₃
~1030Symmetric C-O-C stretchingAryl-O-CH₃
>3000Aromatic C-H stretchingAromatic Rings
1400-1600C=C stretchingAromatic Rings

Raman Spectroscopy (if applicable)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environments

The ¹H-NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

The amide proton (N-H) typically appears as a singlet in the downfield region, often around 10-11 ppm, due to its deshielded nature. The protons of the two aromatic rings resonate in the aromatic region (7-9 ppm). The protons on the 4-methoxyphenyl (B3050149) ring exhibit a characteristic AA'BB' splitting pattern, with two doublets. The protons on the 2-methyl-5-nitrophenyl ring show more complex splitting patterns due to their substitution.

The methyl (-CH₃) protons of the 2-methyl group appear as a sharp singlet further upfield, typically around 2.4-2.6 ppm. The methoxy (-OCH₃) protons also give rise to a sharp singlet, usually found between 3.8 and 4.0 ppm.

Table 2: Predicted ¹H-NMR Chemical Shift Assignments for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Amide N-H~10.5Singlet
Aromatic H (2-methyl-5-nitrophenyl)7.5 - 8.5Multiplet
Aromatic H (4-methoxyphenyl)7.0 - 8.0Doublet of Doublets
Methoxy (-OCH₃)~3.9Singlet
Methyl (-CH₃)~2.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The amide carbonyl carbon is typically the most deshielded, with a chemical shift in the range of 165-170 ppm. The aromatic carbons resonate between 110 and 160 ppm. The carbon attached to the methoxy group is observed at the lower end of this range, while the carbons attached to the nitro and amide groups are found at the higher end. The methoxy and methyl carbons appear at the most upfield positions in the spectrum, typically below 60 ppm.

Table 3: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Amide Carbonyl (C=O)~165
Aromatic C (C-NO₂)~148
Aromatic C (C-O)~162
Aromatic C (various)114 - 142
Methoxy (-OCH₃)~56
Methyl (-CH₃)~18

Advanced NMR Techniques for Structural Confirmation

In-depth Analysis of Intermolecular Interactions in this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive review of published scientific literature reveals a lack of detailed studies on the Hirshfeld surface analysis and associated fingerprint plots for the specific chemical compound this compound. While research on compounds with similar structural motifs exists, a specific analysis of the intermolecular interactions and crystal packing of this compound is not available in accessible databases and scientific publications.

A publication titled "Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide" indicates that the compound has been synthesized and its crystal structure has been determined using single-crystal X-ray diffraction. This foundational data is a prerequisite for performing a Hirshfeld surface analysis. However, the full text of this study, which would contain the detailed crystallographic information (such as the Crystallographic Information File, or CIF), is not publicly available. Without this primary data, a quantitative assessment of the intermolecular interactions and the contribution of specific contacts to the crystal packing cannot be performed.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, researchers can identify regions of close contact between neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom-atom contacts (e.g., H···H, O···H, C···H).

This type of detailed structural analysis is crucial for understanding the solid-state properties of a compound, including its stability, solubility, and polymorphism. For a molecule like this compound, such an analysis would provide valuable insights into how the methoxy, methyl, and nitro functional groups, along with the benzamide (B126) linkage, direct the assembly of molecules in the crystalline state.

Unfortunately, due to the absence of the necessary experimental data in the public domain, a detailed discussion and presentation of data tables for the Hirshfeld surface analysis and fingerprint plots of this compound cannot be provided at this time. The scientific community awaits the full publication of the crystallographic data for this compound to enable such in-depth structural elucidation.

Chemical Reactivity and Derivatization Strategies for 4 Methoxy N 2 Methyl 5 Nitrophenyl Benzamide

Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide (B126) Core

The benzamide core of the molecule presents two phenyl rings, each with different susceptibilities to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the two aromatic rings towards electrophiles is significantly different.

The 4-methoxyphenyl (B3050149) ring: This ring is activated towards electrophilic attack. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The amide group's nitrogen can also donate its lone pair, further activating this ring, although the adjacent carbonyl group is electron-withdrawing. Therefore, electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially on this ring at the positions ortho to the methoxy group (C3 and C5), as the para position is blocked.

The 2-methyl-5-nitrophenyl ring: This ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. The benzamide group, specifically the carbonyl adjacent to the phenyl ring, also withdraws electron density, further deactivating this ring. While the methyl group (-CH₃) is weakly activating, its effect is overridden by the potent deactivating groups. Any forced electrophilic substitution would be directed to the positions ortho to the methyl group and meta to the nitro group.

A study on the related compound N-(4-methoxy-2-methyl)acetamide showed that electrophilic nitration occurred at the C5 position, directed ortho to the activating methoxy group. nih.gov This supports the predicted reactivity pattern for the 4-methoxyphenyl ring in the title compound.

Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution

Ring Key Substituents Predicted Reactivity Major Product Positions
4-methoxyphenyl -OCH₃ (strong activator, o,p-director) Activated C3, C5 (ortho to -OCH₃)
2-methyl-5-nitrophenyl -NO₂ (strong deactivator, m-director) Deactivated C4, C6 (meta to -NO₂)

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common than EAS and typically requires a leaving group and the presence of strong electron-withdrawing groups on the ring. The 2-methyl-5-nitrophenyl ring is a potential candidate for NAS if a suitable leaving group (e.g., a halide) were present at a position ortho or para to the strongly electron-withdrawing nitro group. The existing hydrogen atoms are not viable leaving groups under standard NAS conditions. Therefore, derivatization, such as halogenation of the nitrophenyl ring, would be a prerequisite for exploring its NAS reactivity.

Reductions and Oxidations of Functional Groups

The primary sites for reduction and oxidation reactions are the nitro and methyl groups, respectively.

Reduction of the Nitro Group

The nitro group (-NO₂) is readily reducible to a variety of other nitrogen-containing functional groups, most commonly an amino group (-NH₂). This transformation is fundamental in synthetic chemistry as it provides a route to anilines, which are valuable precursors for dyes, pharmaceuticals, and further derivatization. A wide array of reagents can achieve this transformation.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. This is often a clean and efficient method.

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed. Tin(II) chloride (SnCl₂) is another common choice.

Partial reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH) or a hydrazine derivative is also possible under specific, controlled conditions. For instance, using zinc metal in aqueous ammonium chloride can yield the corresponding aryl hydroxylamine.

Table 2: Common Reagents for Nitro Group Reduction

Reagent(s) Product Functional Group Typical Conditions
H₂, Pd/C Amine (-NH₂) Methanol or Ethanol (B145695) solvent
Fe, HCl Amine (-NH₂) Aqueous, often heated
SnCl₂·2H₂O Amine (-NH₂) Ethanol, reflux
Zn, NH₄Cl Hydroxylamine (-NHOH) Aqueous, 0-10 °C
Na₂S₂O₄ Amine (-NH₂) Aqueous/organic biphasic system

Oxidation of Functional Groups

The methyl group on the nitrophenyl ring and the methoxy group on the other ring are potential sites for oxidation, although this generally requires harsh conditions that could affect other parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl group to a carboxylic acid. However, the conditions required might also lead to the degradation of the aromatic rings or hydrolysis of the amide bond. Selective oxidation would be a significant synthetic challenge.

Hydrolysis of the Amide Bond

The amide bond (-CO-NH-) is a stable functional group but can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction would break the molecule into its constituent carboxylic acid and aniline (B41778) components.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields 4-methoxybenzoic acid and 2-methyl-5-nitroaniline (B49896).

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH, KOH) and heat, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This irreversible step leads to the formation of a carboxylate salt (sodium 4-methoxybenzoate) and the free aniline (2-methyl-5-nitroaniline). An acidic workup is required to protonate the carboxylate to obtain the free 4-methoxybenzoic acid.

Studies on the hydrolysis of other N-aryl amides have shown that the reaction rate is influenced by steric and electronic factors, with electron-withdrawing groups on the acyl moiety generally increasing the rate. arkat-usa.org The hydrolysis of aryl amides is typically slower than that of aliphatic amides. arkat-usa.org

Coupling Reactions for Extended Conjugation Systems

Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. To utilize these reactions, the 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide molecule would typically first need to be functionalized with a suitable leaving group, most commonly a halide (Br, I) or a triflate (-OTf).

Once halogenated, either aromatic ring could participate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. youtube.comyoutube.com This would be an effective strategy to link the benzamide core to other aryl or vinyl groups, thereby creating larger, conjugated π-systems. Nickel-catalyzed versions of this reaction are also common. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org While the title compound already has an amide C-N bond, this reaction could be used to introduce additional amine functionalities onto a halogenated version of the molecule. There are also variations of this reaction that can achieve transamidation, replacing the existing aniline portion with a different amine. rsc.orgrsc.org

Heck Coupling: This reaction couples an aryl halide with an alkene to form a substituted alkene, which could be used to append vinyl groups to the benzamide structure.

These coupling strategies are essential for systematically modifying the electronic and photophysical properties of the molecule, for example, in the development of materials with specific optical or electronic characteristics.

Complexation Studies with Metal Centers

The this compound molecule possesses several potential coordination sites for metal ions, primarily the carbonyl oxygen and the nitro group's oxygen atoms. The amide nitrogen is generally a poor ligand after deprotonation unless sterically demanding groups are present. nih.gov Benzamide and its derivatives are known to form coordination compounds with various transition metals. up.ac.za

The carbonyl oxygen of the amide group is a hard donor and can coordinate to a variety of metal centers. The resulting complexes can feature the benzamide derivative acting as a monodentate ligand. nih.gov In some cases, the amide can act as a bridging ligand between two metal centers. The nitro group can also coordinate to metal ions through its oxygen atoms, potentially leading to chelation or the formation of polynuclear complexes. The formation of stable metal complexes could significantly alter the electronic properties and reactivity of the parent molecule. The synthesis of such complexes typically involves reacting the benzamide derivative with a metal salt (e.g., metal halides or acetates) in a suitable solvent. up.ac.zaresearchgate.net

Synthesis and Characterization of Novel Analogues and Derivatives

The synthesis of this compound itself is typically achieved via a standard acylation reaction. This involves reacting 2-methyl-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. nih.gov This general synthetic route is highly versatile and allows for the creation of a wide library of analogues by varying the starting aniline and benzoyl chloride.

Synthesis of Analogues:

Varying the Aniline Component: A diverse range of substituted anilines can be used in place of 2-methyl-5-nitroaniline to modify the electronic and steric properties of one half of the molecule.

Varying the Benzoyl Chloride Component: Similarly, substituting 4-methoxybenzoyl chloride with other acyl chlorides (e.g., with different functional groups at various positions) allows for systematic modification of the other half of the molecule.

Derivatization of the Core Structure: Once the core benzamide is synthesized, the functional groups can be further modified. As discussed, the nitro group can be reduced to an amine, which can then be subjected to a vast array of subsequent reactions (e.g., diazotization, acylation, alkylation). The aromatic rings can be halogenated to provide handles for cross-coupling reactions.

The synthesis of novel benzamide derivatives is a common strategy in medicinal chemistry and materials science. nih.govresearchgate.net For example, the title compound, also known as 4MNMNPB, has been synthesized and characterized as a potential organic nonlinear optical (NLO) material. youtube.com Characterization of these new compounds typically involves techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure, while single-crystal X-ray diffraction is used to determine the precise three-dimensional molecular geometry and crystal packing. nih.gov

Advanced Material Science Research: Non Linear Optics Nlo and Photonic Applications

Experimental Determination of Non-Linear Optical Properties

The non-linear optical characteristics of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as 4MNMNPB, have been experimentally verified following its synthesis and crystal growth. researchgate.nettandfonline.com Single crystals of the compound have been successfully grown using the slow evaporation technique with DMSO as a solvent. researchgate.net The primary method employed to confirm and quantify its NLO behavior is the evaluation of its ability to produce the second-harmonic generation (SHG) effect. SHG is a quintessential second-order NLO process where two photons of the same frequency interact with the non-linear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The confirmation of a significant SHG signal from this compound solidifies its status as a potent NLO material. researchgate.net Further characterization for its suitability in photonic devices includes optical transmittance studies, which have shown good transparency in the 350–1000 nm visible and near-infrared regions, a critical requirement for optical applications. researchgate.nettandfonline.com

Second Harmonic Generation (SHG) Efficiency Studies

The effectiveness of an NLO material is quantified by its SHG conversion efficiency. For this compound, these studies have yielded promising results, positioning it as a superior alternative to some industry-standard inorganic crystals.

The Kurtz-Perry powder technique is a widely adopted and crucial experimental method for the preliminary screening of NLO materials. mdpi.comaip.org Developed in 1968 by S. K. Kurtz and T. T. Perry, this method allows for the rapid assessment of the SHG efficiency of a compound in its polycrystalline or powder form, thereby saving significant time and resources that would be required for growing large, high-quality single crystals for initial evaluation. mdpi.comaip.orgscirp.org The technique involves irradiating a powdered sample with a high-intensity laser beam and detecting the intensity of the generated second-harmonic light. The SHG efficiency of the material under investigation is determined relative to a known standard material, such as potassium dihydrogen phosphate (B84403) (KDP) or quartz. aip.orgscirp.org The Kurtz-Perry powder approach was specifically applied to determine the relative SHG efficiency of this compound. tandfonline.com

When evaluated using the Kurtz-Perry technique, this compound demonstrated a remarkable SHG efficiency. Research findings indicate that its SHG efficiency is approximately 3.5 times greater than that of potassium dihydrogen phosphate (KDP), a widely used inorganic NLO material. This superior performance highlights the potential of this organic compound for applications where high conversion efficiency is paramount.

Table 1: SHG Efficiency Comparison

CompoundRelative SHG Efficiency
This compound (4MNMNPB)~3.5 times KDP
Potassium Dihydrogen Phosphate (KDP) (Reference)1.0

Photonic Material Potential and Charge Transfer Characteristics

The significant NLO response of this compound is intrinsically linked to its molecular structure, which facilitates intramolecular charge transfer (ICT). The molecule is designed with an electron-donating group (the methoxy (B1213986) group, -OCH₃) and an electron-accepting group (the nitro group, -NO₂) at opposite ends of a π-conjugated system composed of benzene (B151609) rings linked by an amide bridge. This donor-π-acceptor (D-π-A) architecture is a classic design principle for highly active NLO chromophores.

Upon interaction with an intense light field, the delocalized π-electrons are polarized, leading to a redistribution of electron density from the donor to the acceptor end of the molecule. This ICT process results in a large change in the molecular dipole moment, giving rise to a high second-order hyperpolarizability (β), the microscopic origin of the macroscopic SHG effect. Computational studies, such as Natural Bond Orbital (NBO) analysis, are often employed on similar materials to theoretically investigate and quantify these charge transfer interactions. researchgate.net The efficient ICT mechanism, combined with its favorable optical transparency, underscores the strong potential of this compound as a material for photonic applications, including frequency converters and electro-optic modulators.

Influence of Crystal Structure and Intermolecular Interactions on NLO Behavior

While a high molecular hyperpolarizability is necessary, it is not sufficient for a material to exhibit a macroscopic second-order NLO effect. The alignment of the molecules in the crystal lattice is equally critical. To produce SHG, the crystal must be non-centrosymmetric; that is, it must lack a center of inversion. In a centrosymmetric crystal, the effects of individual molecules cancel each other out, resulting in zero net NLO response.

The crystal structure of this compound reveals features that enforce the required non-centrosymmetric arrangement. The molecule itself is not planar; the central amide group is twisted with respect to the two aromatic rings, with dihedral angles of 34.70° and 30.62° between its plane and the phenyl and 4-methoxybenzene rings, respectively. researchgate.net This inherent twist prevents the molecules from packing in a centrosymmetric fashion.

Furthermore, intermolecular interactions play a crucial role in locking the molecules into the desired orientation. In the crystal structure of this compound, molecules are linked by inter-amide N—H⋯O hydrogen bonds, which create C(4) chains that propagate through the lattice. researchgate.net Such specific and directional hydrogen bonding networks are instrumental in overcoming the dipole-dipole interactions that often favor an antiparallel (centrosymmetric) alignment. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions in similar crystalline materials. nih.govsamsun.edu.trsemanticscholar.org It is this synergy between the molecular D-π-A design and the non-centrosymmetric crystal packing, stabilized by hydrogen bonds, that gives rise to the compound's potent NLO behavior.

Future Research Perspectives and Emerging Directions

Exploration of Unconventional Synthetic Routes and Catalytic Applications

The conventional synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methyl-5-nitroaniline (B49896) with 4-methoxybenzoyl chloride. While effective, future research is expected to explore more innovative and efficient synthetic methodologies.

Unconventional Synthetic Routes:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. rsc.orgresearchgate.net Future studies could investigate the photocatalytic coupling of 4-methoxybenzoic acid and 2-methyl-5-nitroaniline, potentially leading to higher yields and reduced waste.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions. jocpr.comresearchgate.netpharmainfo.in The application of microwave technology to the synthesis of this compound could drastically reduce reaction times and improve energy efficiency compared to conventional heating methods.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. nih.govresearchgate.netnih.gov Developing a continuous flow process for the synthesis of this benzamide (B126) derivative could enable safer handling of nitrated intermediates and facilitate larger-scale production for potential applications.

Catalytic Applications:

The inherent structure of this compound, featuring amide and nitro functionalities, suggests its potential as a ligand in catalysis. Future research could explore the synthesis of metal complexes incorporating this molecule and investigate their catalytic activity in various organic transformations.

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR and IR have been used to characterize the static structure of this compound, advanced spectroscopic methods can provide insights into its dynamic behavior and excited-state properties.

Femtosecond Transient Absorption Spectroscopy: Given the presence of a nitroaromatic chromophore, femtosecond transient absorption spectroscopy could be employed to study the ultrafast photochemical pathways of this molecule upon photoexcitation. nih.govbris.ac.ukrsc.orgresearchgate.netacs.org This could reveal details about intersystem crossing and other photophysical processes.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to low-frequency vibrational modes and intermolecular interactions in the solid state. kab.ac.ugresearchgate.netkab.ac.ugresearchgate.netacs.org Applying this technique could provide valuable information about the crystal packing and lattice dynamics of this compound.

Inelastic Neutron Scattering (INS): INS is a powerful technique for studying molecular vibrations and dynamics. aip.orgrsc.orgornl.govescholarship.orgnih.gov In conjunction with molecular dynamics simulations, INS could offer a detailed understanding of the vibrational modes and conformational dynamics of the molecule.

Refined Computational Models for Enhanced Predictive Accuracy

Computational chemistry plays a crucial role in understanding molecular properties and predicting their behavior. Future research can leverage more sophisticated computational models to gain deeper insights into this compound.

Quantum Chemical Modeling: Advanced quantum chemical methods can be used to accurately predict various properties, including electronic structure, spectroscopic signatures, and reactivity. tandfonline.comresearchgate.netchemrxiv.orgresearchgate.net These calculations can complement experimental data and guide the design of new derivatives with tailored properties.

Machine Learning (ML) Models: ML is increasingly being used to predict molecular properties with high accuracy and speed. aalto.fiscitechdaily.comnih.govacs.orgscholasticahq.com By training ML models on large datasets of related compounds, it may be possible to predict properties such as solubility, bioactivity, and NLO characteristics for this compound and its derivatives.

Development of Novel Mechanistic Probes for Biochemical Pathways

Benzamide derivatives are known to exhibit a range of biological activities. A significant future direction is the development of this compound-based probes to investigate biochemical pathways.

Radiolabeled Analogues for PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in medicine. moravek.comresearchgate.net The synthesis of a radiolabeled version of this compound, for instance by incorporating isotopes like ¹¹C or ¹⁸F, could enable its evaluation as a PET tracer for imaging specific biological targets or pathways. nih.govmdpi.comnih.gov The affinity of some benzamides for melanin, for example, suggests a potential application in melanoma imaging. nih.govmdpi.com

Design and Synthesis of Derivatives for Specific NLO Applications

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound suggests its potential as an NLO chromophore.

Structure-Property Relationship Studies: A systematic study of the structure-property relationships of derivatives of this compound could be undertaken. This would involve synthesizing a series of analogues with different substituents on the phenyl rings and evaluating their NLO properties.

Design of Push-Pull Systems: By strategically modifying the donor and acceptor groups, it may be possible to enhance the second-order NLO response of the molecule. Theoretical calculations can be used to guide the design of new derivatives with optimized hyperpolarizability. africaresearchconnects.comresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via amide coupling using acyl chlorides and substituted anilines. For example, a reaction between 4-methoxybenzoyl chloride and 2-methyl-5-nitroaniline in dichloromethane with triethylamine as a base yields the product. Monitoring via TLC and purification by silica gel chromatography (ethyl acetate/hexane) achieves ~77% purity . Key variables include stoichiometry, solvent polarity, and base strength. Excess acyl chloride (2.7 equiv.) ensures complete conversion, while triethylamine neutralizes HCl byproducts. Column chromatography is critical for removing unreacted starting materials and side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • ¹H-NMR : Identifies methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and NH protons (δ ~8–10 ppm).
  • X-ray Crystallography : Reveals non-planar geometry, dihedral angles between aromatic rings (~4.5°), and intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize crystal packing .
  • Fluorescence Spectroscopy : While not directly reported for this compound, structurally similar benzamides exhibit fluorescence at λexem ~340/380 nm, optimized at pH 5 and 25°C .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, nitro groups) impact biological activity or physicochemical properties?

  • Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes (e.g., bacterial acps-pptase) involved in lipid biosynthesis .
  • Methoxy Group : Ortho/meta/para positioning alters steric hindrance and electronic effects. For example, para-methoxy groups improve solubility but may reduce membrane permeability .
  • Dihedral Angles : Non-planar conformations (e.g., 28° dihedral between amide and aromatic rings) influence molecular recognition in enzyme binding pockets .

Q. What experimental strategies resolve contradictions in reaction yields or purity across synthetic protocols?

  • Factorial Design : Systematically vary factors (e.g., solvent, temperature, catalyst) to identify optimal conditions. For example, dichloromethane vs. THF may affect solubility and reaction kinetics .
  • Analytical Cross-Validation : Compare HPLC, NMR, and mass spectrometry data to confirm purity discrepancies. Impurities from incomplete coupling (e.g., residual aniline) require iterative column chromatography .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Docking Studies : Predict interactions with bacterial acps-pptase or MMP-9/MMP-13 using software like AutoDock. Focus on hydrogen bonding with nitro groups and hydrophobic interactions with methoxy substituents .
  • QM/MM Calculations : Assess transition states for enzyme inhibition mechanisms (e.g., competitive vs. allosteric binding) .

Q. What role do intermolecular forces play in crystallization, and how can they be exploited for polymorph control?

  • Hydrogen Bonds : N–H···O and C–H···O interactions (e.g., between amide NH and nitro O) direct crystal lattice formation.
  • Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) promote slow crystallization, yielding larger single crystals for X-ray studies .

Methodological Considerations

Q. How to analyze fluorescence behavior in nitro/methoxy-substituted benzamides?

  • Solvent Effects : Test in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to assess solvatochromism.
  • pH Titration : Measure fluorescence intensity across pH 3–9 to identify protonation-dependent emission shifts .

Q. What purification techniques are most effective for nitro-containing benzamides?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) to separate nitro byproducts.
  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals due to differential solubility .

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4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.